(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid
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Overview
Description
2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with a methyl group at the 3-position and an acetic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-Methyl-5,6,7,8-tetrahydronaphthalene.
Functionalization: The naphthalene derivative is then functionalized to introduce the acetic acid moiety. This can be achieved through various methods, such as Friedel-Crafts acylation followed by oxidation.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
- 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid
- 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid
Uniqueness
2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is unique due to its specific structural features, such as the position of the methyl group and the acetic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
820258-43-3 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(3-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H16O2/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13(14)15/h6-7H,2-5,8H2,1H3,(H,14,15) |
InChI Key |
KJHRFEHSDDIYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2)C(=C1)CC(=O)O |
Origin of Product |
United States |
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